molecular formula C7H6N2OS B8551123 1,2,3-Benzothiadiazol-7-ylmethanol

1,2,3-Benzothiadiazol-7-ylmethanol

Cat. No.: B8551123
M. Wt: 166.20 g/mol
InChI Key: MMJJSXHLELHPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Benzothiadiazol-7-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1,2,3-benzothiadiazol-7-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-3,10H,4H2

InChI Key

MMJJSXHLELHPKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 54 g of carboxybenzo-1,2,3-thiadiazole in 420 ml of tetrahydrofuran there are added dropwise under a nitrogen atmosphere with stirring at room temperature 110 ml of triethyl borate, the mixture is stirred for a further hour and subsequently treated dropwise with 45.6 ml of boranedimethyl sulfide complex in 60 ml of tetrahydrofuran, with gentle cooling, during which process gas is evolved vigorously. The mixture is stirred overnight and allowed to stand at room temperature and then cooled down to 5°-10° C. and treated dropwise with 200 ml of methanol with stirring and vigorous cooling, during which process gas is again evolved vigorously. The mixture is subsequently evaporated in vacuo, a further 300 ml of methanol are added, and the mixture is re-evaporated. The residue is purified on silica gel (solvent: ethyl acetate/hexane), and the product obtained is recrystallised from ethyl acetate/hexane. The title compound obtained melts at 79°-81° C.
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

110 ml of triethyl borate are added dropwise to a suspension of 54 g of carboxybenzo-1,2,3-thiadiazole in 420 ml of tetrahydrofuran at room temperature under a nitrogen atmosphere, while stirring, stirring is continued for 1 hour and 45.6 ml of borane-dimethyl sulfide complex in 60 ml of tetrahydrofuran are then added dropwise, with gentle cooling, vigorous evolution of gas being observed. After the mixture has been stirred overnight and left to stand at room temperature, it is cooled again to 5°-10° C. and 200 ml of methanol are added dropwise, while stirring and cooling thoroughly, vigorous evolution of gas again occurring. The mixture is then evaporated in vacuo, a further 300 ml of methanol are added and the mixture is evaporated again. The residue is purified on silica gel (solvent: ethyl acetate/hexane) and the resulting product is recyrstallized from ethyl acetate/hexane. The resulting title compound melts at 79°-81° C.
Quantity
110 mL
Type
reactant
Reaction Step One
Name
carboxybenzo-1,2,3-thiadiazole
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl 1,2,3-benzothiadiazole-7-carboxylate (10.0 g, 51.5 mmol) in tetrahydrofuran (200 mL) was added a solution (1 M, 154 mL, 154 mmol) of diisobutylaluminum hydride in hexane at −78° C. and the mixture was stirred for 20 min. The mixture was stirred at room temperature for 1 hr, water and 1 M aqueous sodium hydroxide solution (20 mL) were added at 0° C., and the mixture was stirred at 0° C. for 10 min. To the reaction mixture was added 6 M hydrochloric acid (10 mL) and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/methanol) to give the title compound (8.25 g, yield 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

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